1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde

Purinergic Signaling GPCR Pharmacology P2Y2 Antagonism

Inconsistent building block substitution compromises SAR reproducibility. This N-ethyl/3-(furan-2-yl) pyrrole-2-carbaldehyde resolves that risk with a unique substitution pattern dictating electronic character, conformational bias, and reactivity profile. • Computed XLogP3-AA 1.5 & TPSA 35.1 Ų for lead-like ADME tuning • Furan-2-yl H-bond acceptor enables target engagement hypothesis testing • Low MW (189.21 Da), multiple functionalization handles for covalent & non-covalent library synthesis • Each batch QC-verified for identity and purity.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13240412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCN1C=CC(=C1C=O)C2=CC=CO2
InChIInChI=1S/C11H11NO2/c1-2-12-6-5-9(10(12)8-13)11-4-3-7-14-11/h3-8H,2H2,1H3
InChIKeyGACUSLCULTXDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde: Chemical Properties & Class


1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 2060058-29-7) is a heterocyclic small molecule with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol [1]. It belongs to the pyrrole-2-carbaldehyde class, featuring an N-ethyl substituent on the pyrrole core and a furan-2-yl group at the 3-position . Its computed physicochemical properties include a topological polar surface area of 35.1 Ų and a calculated LogP (XLogP3-AA) of 1.5, indicating moderate lipophilicity [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry and is commercially available at typical purities of 95% .

Target-annotated building block Reported P2Y2 receptor interaction context supports purinergic GPCR pathway studies.
Defined substitution pattern N-ethyl and 3-(furan-2-yl) groups confer distinct electronic and lipophilic character for SAR exploration.
Moderate computed lipophilicity Profile suitable for lead-like space optimization when balancing permeability and solubility.

1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde: Specificity over Analogs


Pyrrole-2-carbaldehydes cannot be considered as interchangeable building blocks. The specific combination of the N-ethyl and 3-(furan-2-yl) substituents uniquely determines the compound's electronic character, conformational preferences, and reactivity profile. For instance, the nature of the N-alkyl group (e.g., ethyl versus methyl) directly influences the lipophilicity and metabolic stability of derived compounds, while the choice of the 3-aryl heterocycle (furan versus thiophene or phenyl) dictates π-stacking capabilities and hydrogen-bonding potential [1]. Generic substitution with a close analog, such as 1-methyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde or 1-ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde, would therefore introduce significant structural and property perturbations, compromising structure-activity relationship (SAR) studies and leading to irreproducible synthetic or biological outcomes [2].

N-methyl analog
Lipophilicity may shift significantly (approx. 3-fold permeability context) relative to the N-ethyl compound, potentially altering ADME profiles.
Thiophene analog
Furan oxygen H-bond acceptor capability is lost; molecular recognition and solubility properties may differ markedly.
Generic pyrrole aldehyde
Lacks annotated target engagement evidence, limiting its utility in pathway-focused SAR without additional screening.

1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde: Differentiation Evidence


P2Y2 Receptor Antagonist Activity

In a functional assay, 1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde was evaluated for antagonistic activity against the human P2Y purinoceptor 2 (P2Y2), a G-protein coupled receptor. The assay, reported in the Journal of Medicinal Chemistry, measured IC50 values . This places it within a specific pharmacological context where activity at the P2Y2 receptor is a key differentiator. While direct comparator data for the closest analogs in this specific assay are not publicly available, the demonstration of functional antagonism at a pharmacologically relevant receptor provides a stronger basis for selection than building blocks with no reported biological activity. This contrasts with the generic 1-ethyl-1H-pyrrole-2-carbaldehyde, which lacks this specific pharmacological annotation and is predominantly used as a food flavoring agent [1].

P2Y2 Antagonism Assay
Cross-study comparable
Evaluated for P2Y2 receptor antagonism; IC50 reported in source literature
Supports purinergic pathway screening context
1-Ethyl-1H-pyrrole-2-carbaldehyde lacks comparable annotation
Purinergic Signaling GPCR Pharmacology P2Y2 Antagonism

Lipophilicity Differentiation by N-Alkyl Group

The N-ethyl substitution in the target compound significantly increases lipophilicity relative to its N-methyl analog. The computed XLogP3-AA for 1-ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde is 1.5 [1], whereas for the direct N-methyl analog (3-(furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde, CAS 1501572-28-6), the molecular formula C10H9NO2 implies a lower carbon count and a computed LogP of approximately 1.0, representing a difference of about 0.5 log units . This quantitative shift is comparable to a 3-fold difference in membrane permeability potential and influences ADME properties, metabolic stability, and target engagement in drug discovery [2].

N-Ethyl Lipophilicity
Class-level inference
XLogP3-AA = 1.5 vs N-methyl analog ≈ 1.0 (ΔLogP ~0.5)
Reported lipophilicity context; may affect permeability
Computed property; experimental validation needed
Medicinal Chemistry Physicochemical Profiling Lipophilicity

Furan vs. Thiophene: Electronic & H-Bonding

Replacing the 3-(furan-2-yl) group with a 3-(thiophen-2-yl) group alters key electronic and hydrogen-bonding properties. The target compound possesses a furan oxygen that acts as a hydrogen bond acceptor, contributing to a topological polar surface area (TPSA) of 35.1 Ų [1]. In contrast, the thiophene analog (1-ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde, CAS 2060027-14-5), with sulfur, lacks this strong hydrogen-bonding capability, leading to a reduced TPSA and a different π-electron distribution profile. This substitution has quantifiable effects on solubility, protein binding, and off-target interactions. Computational studies have shown that 2-substituted furans and pyrroles exhibit different conformational preferences due to heteroatom effects, which directly impacts molecular recognition [2].

Furan H-Bond Capacity
Class-level inference
Furan oxygen acts as H-bond acceptor (TPSA 35.1 Ų); thiophene analog lacks this
Hydrogen-bonding context differs; impacts molecular recognition
Conformational preferences may vary
Heterocyclic Chemistry Molecular Recognition Electronic Effects

1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde: Application Scenarios


SAR Studies on Purinergic GPCRs

Given its documented evaluation as a P2Y2 receptor antagonist , this aldehyde is the preferred building block for synthesizing compound libraries targeting the purinergic signaling system. Its use ensures that the resulting chemotypes retain the core scaffold necessary for probing the orthosteric or allosteric binding site of P2Y receptors, a strategic advantage over uncharacterized pyrrole aldehydes.

Lead Optimization with Controlled Lipophilicity

For projects where a computed LogP near 1.5 is desired to balance solubility and permeability, the N-ethyl substitution provides a clear differentiation metric from the N-methyl analog (ΔLogP ≈ +0.5) [1]. This allows medicinal chemists to fine-tune ADME properties without altering the 3-(furan-2-yl) pharmacophore.

Furo-Pyrrole Hybrids for π-Stacking

The 3-(furan-2-yl) group offers a defined hydrogen-bond acceptor capability that is absent in the corresponding thiophene analog [2]. This compound is therefore the superior precursor for designing inhibitors or probes where a specific hydrogen bond with a target protein's backbone or side chain is hypothesized.

Fragment-Based Drug Discovery Libraries

As a low molecular weight (189.21 Da) heterocyclic aldehyde with multiple functionalization handles, this compound is an ideal fragment for covalent and non-covalent library synthesis. Its defined physicochemical profile (LogP 1.5, TPSA 35.1 Ų) places it within lead-like chemical space, making it a more attractive fragment choice than simpler, less functionalized pyrrole aldehydes [1].

Application
Selection Property
Validation Focus
Purinergic GPCR SAR studies
Annotated P2Y2 interaction context
Target-specific pathway response interpretation
Lead optimization with lipophilicity control
Defined N-ethyl LogP range
Permeability-solubility trade-off assessment
Furo-pyrrole hybrid inhibitor design
Furan H-bond acceptor capacity
Molecular recognition and binding confirmation
Fragment-based library synthesis
Low MW, heterocyclic aldehyde with multiple handles
Lead-like space physicochemical profiling
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